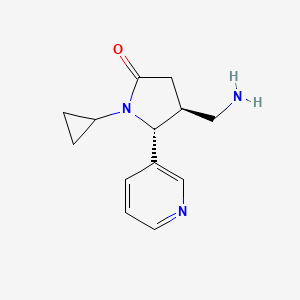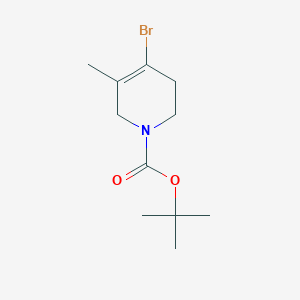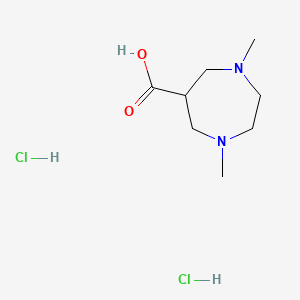
(S)-1-(3-(3-(fluoromethyl)pyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-(3-(fluoromethyl)pyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine, abbreviated as (S)-1-(3-FMP)-4-NP-4-MP, is a novel synthetic compound with a wide range of applications in the field of scientific research. It is an organofluorine compound that has been developed for use in the synthesis of pharmaceuticals, biochemicals, and other compounds. This compound has been widely studied in recent years due to its unique chemical structure and wide range of potential applications.
Aplicaciones Científicas De Investigación
(S)-1-(3-FMP)-4-NP-4-MP has been widely studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of a variety of pharmaceuticals and biochemicals, including antifungal and antibacterial agents. It has also been used as a building block for the synthesis of other compounds, such as amino acids and peptides. In addition, it has been used for the synthesis of fluorescent probes for use in imaging and spectroscopy applications.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-FMP)-4-NP-4-MP is not yet fully understood. However, it is believed that the compound acts as a substrate for the synthesis of various compounds, including pharmaceuticals and biochemicals. It is also believed that the compound has the ability to interact with various molecules in the body, including proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-1-(3-FMP)-4-NP-4-MP are not yet fully understood. However, it is believed that the compound has the potential to interact with various molecules in the body, including proteins and enzymes, and may have the ability to modulate their activity. In addition, the compound has been shown to have antioxidant properties, which may be beneficial in the prevention of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S)-1-(3-FMP)-4-NP-4-MP in laboratory experiments include its availability in various forms, its ability to interact with various molecules in the body, and its potential to modulate the activity of proteins and enzymes. The limitations of using this compound in laboratory experiments include its potential toxicity, its high cost, and its limited availability.
Direcciones Futuras
The potential applications of (S)-1-(3-FMP)-4-NP-4-MP are vast and varied. Future research could focus on the development of new synthetic methods for the synthesis of this compound, as well as the development of new applications for its use. In addition, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, further research could be conducted to explore the potential toxicity of this compound and to develop methods to reduce its toxicity.
Métodos De Síntesis
The synthesis of (S)-1-(3-FMP)-4-NP-4-MP has been achieved through a variety of methods. One method involves the use of a Grignard reagent and a nitrophenyl halide. In this method, the Grignard reagent is reacted with the nitrophenyl halide in the presence of a base, such as potassium carbonate, to form the desired product. Another method involves the use of a Friedel-Crafts alkylation reaction. In this method, a nitrophenyl halide is reacted with an alkyl halide in the presence of an appropriate catalyst, such as aluminum chloride, to form the desired product.
Propiedades
IUPAC Name |
1-[3-[(3S)-3-(fluoromethyl)pyrrolidin-1-yl]-4-nitrophenyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O2/c1-18-6-8-19(9-7-18)14-2-3-15(21(22)23)16(10-14)20-5-4-13(11-17)12-20/h2-3,10,13H,4-9,11-12H2,1H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRBASYKEDQAIG-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCC(C3)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CC[C@@H](C3)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-(3-(fluoromethyl)pyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2903218.png)
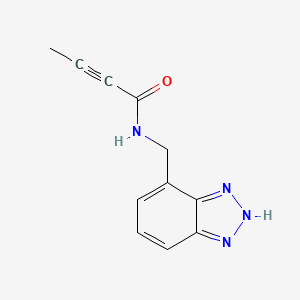
![2-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenylhydrazinecarbothioamide](/img/structure/B2903220.png)
![1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine](/img/structure/B2903221.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2903224.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2903225.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2903226.png)
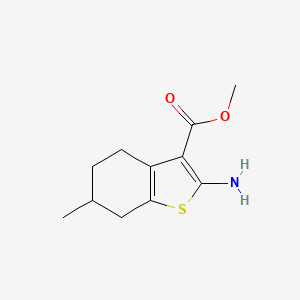
![Tert-butyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-fluorobenzoate](/img/structure/B2903231.png)
